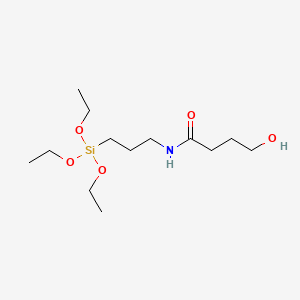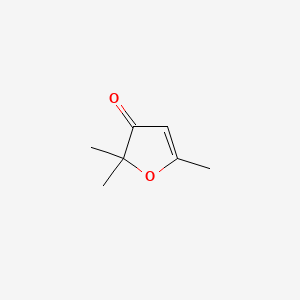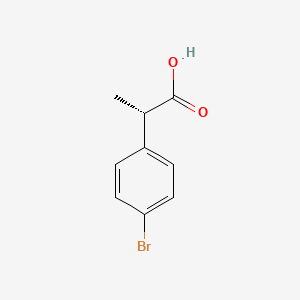
N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide
Overview
Description
N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide: is a versatile organosilane compound widely used in various scientific and industrial applications. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it an essential component in the development of advanced materials and surface treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide typically involves the reaction of 3-aminopropyltriethoxysilane with 4-hydroxybutyric acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:
Reaction Setup: The reaction is conducted in a solvent such as toluene or ethanol.
Addition of Reagents: 3-aminopropyltriethoxysilane is added to the solvent, followed by the slow addition of 4-hydroxybutyric acid.
Reaction Conditions: The mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete reaction.
Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves similar steps as the laboratory synthesis but is optimized for higher efficiency and cost-effectiveness. Industrial production may also involve continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water or moisture, leading to the formation of silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, which are essential for cross-linking and bonding with other materials.
Substitution: The compound can participate in substitution reactions with other functional groups, enhancing its reactivity and versatility.
Common Reagents and Conditions:
Hydrolysis: Water or moisture, typically at room temperature or slightly elevated temperatures.
Condensation: Catalysts such as acids or bases can be used to accelerate the condensation reaction.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used under controlled conditions to achieve substitution reactions.
Major Products Formed:
Siloxane Networks: Formed through condensation reactions, these networks are crucial for the compound’s application in coatings and adhesives.
Functionalized Derivatives: Substitution reactions can yield a wide range of functionalized derivatives with tailored properties for specific applications.
Scientific Research Applications
N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide has numerous applications in scientific research, including:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials in composite materials.
Biology: Employed in the modification of biomolecules and surfaces for improved biocompatibility and functionality.
Medicine: Utilized in drug delivery systems and medical devices to improve their performance and stability.
Industry: Applied in the development of advanced coatings, adhesives, and sealants with enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide involves its ability to form strong covalent bonds with both organic and inorganic substrates. The compound’s triethoxysilyl group undergoes hydrolysis and condensation reactions to form siloxane bonds, which are responsible for its strong adhesion properties. Additionally, the hydroxybutyramide moiety can interact with various functional groups, enhancing the compound’s reactivity and versatility.
Comparison with Similar Compounds
- N-(3-Triethoxysilylpropyl)gluconamide
- N-(3-Triethoxysilylpropyl)-4,5-dihydroimidazole
- 3-(Trimethoxysilyl)propyl methacrylate
Comparison:
- N-(3-Triethoxysilylpropyl)gluconamide: Similar in structure but contains a gluconamide moiety, which imparts different reactivity and applications.
- N-(3-Triethoxysilylpropyl)-4,5-dihydroimidazole: Contains a dihydroimidazole ring, offering unique properties for specific applications such as fuel cell membranes.
- 3-(Trimethoxysilyl)propyl methacrylate: Features a methacrylate group, making it suitable for polymerization and use in polymer composites.
Uniqueness: N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide stands out due to its combination of a triethoxysilyl group and a hydroxybutyramide moiety, providing a unique balance of reactivity, adhesion, and versatility for a wide range of applications.
Properties
IUPAC Name |
4-hydroxy-N-(3-triethoxysilylpropyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29NO5Si/c1-4-17-20(18-5-2,19-6-3)12-8-10-14-13(16)9-7-11-15/h15H,4-12H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDAMFXBOUOVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)CCCO)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29NO5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186543-03-3 | |
| Record name | N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,2,4]Triazolo[1,5-a]pyridin-5-amine](/img/structure/B3105939.png)
![Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate](/img/structure/B3105940.png)


![2-[(2-Amino-6-chlorophenyl)disulfanyl]-3-chloroaniline](/img/structure/B3105981.png)
![2,8-dimethyl-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B3105986.png)





![3-Bromobicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B3106026.png)

